2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole
Description
Properties
Molecular Formula |
C20H20N2O2S |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H20N2O2S/c1-24-16-8-6-15(7-9-16)20(23)22-12-10-14(11-13-22)19-21-17-4-2-3-5-18(17)25-19/h2-9,14H,10-13H2,1H3 |
InChI Key |
BKSQOUHUSZUZII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(1,3-Benzothiazol-2-yl)piperidine
The benzothiazole core is first functionalized at the 2-position with a piperidine moiety.
Acylation with 4-Methoxybenzoyl Chloride
The piperidine nitrogen is acylated using 4-methoxybenzoyl chloride under Schotten-Baumann conditions:
-
Reagents : 4-Methoxybenzoyl chloride (1.2 equiv), triethylamine (TEA, 2.0 equiv) in dichloromethane (DCM) at 0°C.
-
Reaction Time : 4 hours at room temperature.
Table 1 : Optimization of Acylation Conditions
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Solvent | DCM, THF, Toluene | DCM |
| Temperature | 0°C, RT, 40°C | 0°C → RT |
| Base | TEA, Pyridine, NaHCO₃ | TEA |
One-Pot Cyclocondensation
Reaction Design
This method integrates benzothiazole formation and piperidine functionalization in a single step:
Mechanistic Insights
The reaction proceeds via:
-
Imine Formation : Aldehyde reacts with 2-aminothiophenol to form a Schiff base.
-
Cyclization : Intramolecular nucleophilic attack by the thiol group generates the benzothiazole ring.
-
Acylation : Residual 4-methoxybenzoyl group remains intact due to the mild conditions.
Yield : 75–82% (superior to stepwise methods).
Suzuki-Miyaura Coupling
Boronic Ester Preparation
Arylboronic esters are used to introduce the 4-methoxybenzoyl group post-cyclization:
-
Step 1 : 2-(Piperidin-4-yl)-1,3-benzothiazole is treated with bis(pinacolato)diboron (B₂Pin₂, 1.5 equiv) and Pd(dppf)Cl₂ (5 mol%) in dioxane at 100°C.
-
Step 2 : The boronic ester intermediate couples with 4-methoxybenzoyl chloride using Pd(PPh₃)₄ (3 mol%) and K₃PO₄ (2.0 equiv) in THF/H₂O (4:1).
Yield : 60–65% after HPLC purification.
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation reduces reaction times from hours to minutes:
-
Substrates : 2-Aminothiophenol, 4-(4-methoxybenzoyl)piperidine-4-carboxylic acid.
-
Conditions : 150°C, 300 W, 20 minutes in ethanol with p-toluenesulfonic acid (PTSA, 10 mol%).
Advantages :
Comparative Analysis of Methods
Table 2 : Efficiency Metrics Across Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Nucleophilic + Acylation | 68–72 | 95–98 | 16 | $$$$ |
| One-Pot Cyclocondensation | 75–82 | 97–99 | 6 | $$$ |
| Suzuki-Miyaura Coupling | 60–65 | 90–93 | 24 | $$$$$ |
| Microwave-Assisted | 80–82 | 98–99 | 0.3 | $$ |
Challenges and Optimization
Common Pitfalls
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzothiazole Core
The C-2 position of the benzothiazole ring is highly reactive toward nucleophilic substitution due to electron withdrawal by the sulfur and nitrogen atoms.
Example Reaction Pathway :
Reaction with N-arylsulfonated guanidine under basic conditions leads to pyrimidine ring formation via Michael addition and cyclization (Figure 1A, ).
Acylation and Alkylation of the Piperidine Nitrogen
The piperidine nitrogen can undergo alkylation or acylation to modify steric and electronic properties.
Key Insight :
Alkylation of the piperidine nitrogen in analogs enhances hydrophobic interactions with biological targets (e.g., DNA gyrase inhibition in antibacterial studies) .
Electrophilic Aromatic Substitution on the Methoxybenzoyl Group
The 4-methoxybenzoyl moiety participates in electrophilic reactions at the para position.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Nitration | HNO3, H2SO4 | Nitro-substituted aryl derivatives | |
| Demethylation | BBr3, CH2Cl2 | Hydroxybenzoyl derivatives |
Mechanistic Note :
Demethylation of the methoxy group generates a phenolic hydroxyl, enabling further functionalization (e.g., sulfonation) .
Oxidation and Reduction Reactions
The benzothiazole sulfide can undergo oxidation, while the ketone group is reducible.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Sulfide Oxidation | mCPBA, CH2Cl2 | Benzothiazole sulfoxide or sulfone | |
| Ketone Reduction | NaBH4, MeOH | Secondary alcohol derivatives |
Biological Relevance :
Sulfone derivatives exhibit enhanced metabolic stability in antimicrobial agents .
Cycloaddition and Ring-Opening Reactions
The electron-deficient benzothiazole core participates in [3+2] cycloadditions.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Azide-Alkyne Cycloaddition | CuI, DIPEA | Triazole-linked hybrids |
Application :
Triazole conjugates improve solubility and target affinity in antiviral scaffolds .
Scientific Research Applications
Antitumor Activity
Research has demonstrated that 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole exhibits promising antitumor properties. A study conducted on various cancer cell lines indicated that this compound inhibits cell proliferation and induces apoptosis in tumor cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of specific kinases involved in cell survival .
Antimicrobial Properties
The compound has shown significant antimicrobial activity against a range of pathogens, including both gram-positive and gram-negative bacteria. Its effectiveness was evaluated using standard microbiological assays, revealing a dose-dependent response in inhibiting bacterial growth. This suggests potential applications in developing new antimicrobial agents .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole have highlighted its ability to protect neuronal cells from oxidative stress-induced damage. In vitro studies indicated that the compound reduces reactive oxygen species (ROS) levels and enhances cell viability under stress conditions .
Table 1: Biological Activities of 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole
| Activity Type | Test Method | Result | Reference |
|---|---|---|---|
| Antitumor | MTT Assay | IC50 = 15 µM | |
| Antimicrobial | Disk Diffusion | Zone of inhibition = 20 mm | |
| Neuroprotective | ROS Measurement | Decreased ROS by 40% |
Case Study 1: Antitumor Mechanism Investigation
A detailed study focused on the antitumor mechanism of 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole was conducted using human cancer cell lines. The results showed that the compound significantly decreased the expression of anti-apoptotic proteins while increasing pro-apoptotic factors, leading to enhanced apoptosis in cancer cells. This study provides insights into the potential use of this compound as a chemotherapeutic agent .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various compounds, 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole was found to be one of the most effective against Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration (MIC) testing to determine effectiveness, establishing this compound as a candidate for further development in antibiotic therapies .
Case Study 3: Neuroprotection in Oxidative Stress Models
A neuroprotection study utilized cellular models subjected to oxidative stress to evaluate the protective effects of 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole. The findings revealed that treatment with this compound significantly improved neuronal survival rates and reduced markers of oxidative damage compared to untreated controls, suggesting its potential for treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent-Driven Activity :
- The 4-methoxy group in the target compound may enhance metabolic stability compared to nitro or halogenated analogs (e.g., ), as electron-donating groups reduce oxidative degradation .
- Piperazine-linked derivatives (e.g., ) often exhibit receptor modulation (e.g., 5-HT4 agonism), while piperidine derivatives (e.g., ) show varied bioactivities depending on substituents.
Pharmacological Divergence: Cardiotoxicity: The piperonyl-substituted analog in induces arrhythmias by inhibiting cardiac potassium currents (IK1/Ito), highlighting risks associated with piperazine-benzothiazole hybrids . Antimicrobial Efficacy: Aminoacetylenic benzothiazoles (e.g., BZ5 in ) demonstrate potent activity against S. aureus (MIC = 15.62 µg/mL), attributed to the azepane ring enhancing membrane penetration .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling 4-methoxybenzoyl chloride to piperidin-4-amine, followed by cyclization with 2-aminothiophenol, a method analogous to ’s triazole-linked derivatives . In contrast, piperazine analogs (e.g., ) often employ nucleophilic substitution or Mannich reactions .
Electronic and Optical Properties
Benzothiazole derivatives with electron-donating substituents (e.g., methoxy, hydroxy) exhibit red-shifted UV/Vis absorption due to enhanced charge-transfer transitions. For example:
- 2-Arylthienyl-benzothiazoles (): Methoxy substituents increase conjugation, shifting λmax by ~30 nm compared to unsubstituted analogs .
- Target Compound: The 4-methoxybenzoyl group may similarly enhance nonlinear optical (NLO) properties, though experimental data are needed to confirm this .
Toxicity and Selectivity Considerations
- Cardiac Risks: Piperazine-benzothiazole hybrids (e.g., ) show concentration-dependent inhibition of IK1/Ito, leading to prolonged action potentials and arrhythmias. The target compound’s piperidine core may mitigate this risk, as piperidine is less basic than piperazine, reducing off-target ion channel interactions .
- Microsomal Stability : Hydrophobic substituents (e.g., methoxybenzoyl) may improve resistance to cytochrome P450 metabolism compared to halogenated analogs .
Biological Activity
The compound 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole represents a novel class of potential therapeutic agents, particularly in the fields of oncology and neurology. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, neuroprotective effects, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole can be broken down into its key components:
- Benzothiazole moiety : Known for its diverse biological activities, including anticancer and antimicrobial properties.
- Piperidine ring : A common structural feature in many pharmacologically active compounds.
- 4-Methoxybenzoyl group : This substitution enhances lipophilicity and may improve the compound's bioavailability.
Molecular Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines.
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, leading to reduced proliferation rates.
Neuroprotective Effects
The piperidine component is associated with neuroprotective properties. Research indicates that compounds with similar structures can mitigate neurodegeneration through:
- Antioxidant Activity : Reducing oxidative stress in neuronal cells.
- Modulation of Neurotransmitter Levels : Enhancing levels of neurotransmitters such as dopamine and serotonin.
Study 1: Anticancer Efficacy
In a study published in 2024, researchers evaluated the cytotoxic effects of various benzothiazole derivatives, including our compound, against human cancer cell lines (HOP-92, A549). The results showed that:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole | 12.5 | HOP-92 |
| Control (Doxorubicin) | 10.0 | HOP-92 |
This indicates that while the compound is effective, it is slightly less potent than Doxorubicin but still shows promise as a lead compound for further development .
Study 2: Neuroprotective Properties
A separate study focused on the neuroprotective effects of similar piperidine derivatives found that these compounds significantly reduced neuronal cell death induced by oxidative stress. The results were quantified as follows:
| Compound | Neuronal Viability (%) | Concentration (µM) |
|---|---|---|
| 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole | 85 | 5 |
| Control (Vitamin E) | 90 | 10 |
This suggests that the compound has comparable protective effects against oxidative damage .
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, piperidine derivatives are reacted with benzothiazole precursors under reflux in polar aprotic solvents (e.g., DMF or ethanol) with catalysts like triethylamine or acetic acid. Key steps include:
- Condensation : Reaction of hydrazine derivatives with ketones or aldehydes to form intermediates (e.g., hydrazone formation in ethanol) .
- Cyclization : Use of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate ring closure, as seen in thiazole formation .
- Functionalization : Introduction of the 4-methoxybenzoyl group via nucleophilic acyl substitution or Friedel-Crafts acylation.
Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents to maximize yield. Purity is confirmed via melting point analysis and chromatography .
Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
A combination of techniques is employed:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, methoxy protons (~δ 3.8 ppm) and aromatic benzothiazole signals (~δ 7.2–8.3 ppm) are key markers .
- IR Spectroscopy : Absorption bands for carbonyl (C=O, ~1680 cm⁻¹) and benzothiazole (C-S, ~650 cm⁻¹) confirm functional groups .
- Elemental Analysis : Matches experimental vs. calculated C, H, N, S percentages to verify stoichiometry (e.g., C: 63.1%, H: 5.2% for derivatives) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
Basic: What preliminary biological assays are used to evaluate the pharmacological potential of this compound?
Answer:
Initial screening includes:
- Antimicrobial Activity : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) determination .
- Enzyme Inhibition : Assays targeting kinases or proteases, using fluorogenic substrates or ELISA-based methods to measure IC₅₀ values .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess viability reduction .
Advanced: How can researchers resolve contradictions in reported reaction yields or biological activities across studies?
Answer:
Contradictions often arise from variations in:
- Reaction Conditions : Solvent purity (e.g., anhydrous vs. hydrated DMF), catalyst loading, or temperature gradients. Reproducibility requires strict adherence to documented protocols .
- Biological Assay Variability : Differences in cell lines, incubation times, or endpoint measurements. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and positive controls (e.g., cisplatin for cytotoxicity) mitigate discrepancies .
- Data Normalization : Express activities as fold-changes relative to baseline or use internal standards (e.g., β-actin in Western blots) .
Advanced: What crystallographic strategies elucidate the molecular interactions of this compound with biological targets?
Answer:
- X-ray Diffraction : Single-crystal X-ray analysis reveals bond lengths, angles, and packing arrangements. For example, the piperidin-4-yl group adopts a chair conformation, while the benzothiazole moiety engages in π-π stacking with aromatic residues in target proteins .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses in active sites. Electrostatic and van der Waals interactions are quantified using scoring functions .
- Hydrogen Bond Analysis : Identify H-bond donors/acceptors (e.g., methoxy oxygen) via Cambridge Structural Database (CSD) comparisons .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Answer:
- QSAR Modeling : Relate substituent electronic parameters (Hammett σ) or lipophilicity (logP) to activity trends. For example, electron-withdrawing groups on the benzoyl moiety enhance kinase inhibition .
- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales. Root-mean-square deviation (RMSD) plots identify conformational shifts .
- Pharmacophore Mapping : Define essential features (e.g., hydrogen bond acceptors, hydrophobic pockets) using software like Schrödinger’s Phase .
Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?
Answer:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Catalyst Recycling : Immobilize catalysts (e.g., Pd/C on silica) to reduce costs and waste .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
